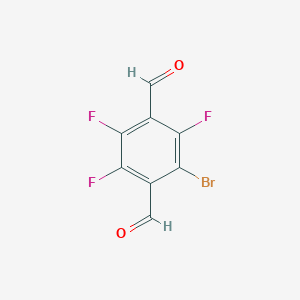

2-Bromo-3,5,6-trifluoroterephthalaldehyde

Description

2-Bromo-3,5,6-trifluoroterephthalaldehyde is a fluorinated aromatic aldehyde with a unique molecular structure. The presence of bromine and fluorine atoms at specific positions on the benzene ring confers distinct chemical properties, making it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name |

2-bromo-3,5,6-trifluoroterephthalaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF3O2/c9-5-3(1-13)7(11)8(12)4(2-14)6(5)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSHDBKTHWRUMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)Br)C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5,6-trifluoroterephthalaldehyde typically involves the bromination and fluorination of terephthalaldehyde derivatives. One common method includes the bromination of 3,5,6-trifluoroterephthalaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,5,6-trifluoroterephthalaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

Oxidation: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Nucleophilic Substitution: Substituted derivatives with functional groups like amines or thiols.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Scientific Research Applications

2-Bromo-3,5,6-trifluoroterephthalaldehyde has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of fluorinated organic compounds and polymers.

Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5,6-trifluoroterephthalaldehyde involves its reactivity towards nucleophiles and electrophiles due to the presence of bromine, fluorine, and aldehyde functional groups. The molecular targets and pathways include:

Nucleophilic Attack: The bromine atom can be targeted by nucleophiles, leading to substitution reactions.

Electrophilic Addition: The aldehyde group can undergo addition reactions with nucleophiles, forming various derivatives.

Oxidation and Reduction: The aldehyde group can be oxidized or reduced, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

2,3,5,6-Tetrafluoroterephthalaldehyde: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains additional fluorine atoms and a trifluoromethyl group, offering unique properties for specific applications.

Uniqueness: 2-Bromo-3,5,6-trifluoroterephthalaldehyde is unique due to the combination of bromine and multiple fluorine atoms, which enhances its reactivity and stability. This makes it a valuable intermediate in the synthesis of complex fluorinated compounds and materials.

Biological Activity

Overview of 2-Bromo-3,5,6-trifluoroterephthalaldehyde

This compound is a fluorinated aromatic aldehyde that has garnered attention in various fields of research, particularly in medicinal chemistry and material science. Its unique structure, characterized by bromine and trifluoromethyl groups, contributes to its potential biological activity.

Antimicrobial Properties

Research has indicated that halogenated aromatic compounds often exhibit antimicrobial properties. The presence of bromine and fluorine atoms can enhance the lipophilicity and electron-withdrawing characteristics of the molecule, potentially increasing its interaction with microbial membranes. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi.

Anti-Cancer Activity

Fluorinated compounds are frequently investigated for their anti-cancer properties. The incorporation of trifluoromethyl groups can alter the pharmacokinetics and bioavailability of drugs. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Enzyme Inhibition

Certain studies have explored the inhibitory effects of halogenated aldehydes on various enzymes. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. This could have implications for developing therapeutic agents targeting metabolic disorders.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various halogenated compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

A study focusing on the cytotoxic effects of fluorinated aldehydes on breast cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to cell death.

Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial activity | Significant inhibition of bacterial growth in vitro |

| Study 2 | Cytotoxicity in cancer cells | Dose-dependent cytotoxic effects observed; increased ROS levels |

| Study 3 | Enzyme inhibition | Potential inhibition of metabolic enzymes identified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.